molecular formula C31H22N2O2 B283067 1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2'-indene]-1',3'-dione

1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2'-indene]-1',3'-dione

Cat. No.: B283067
M. Wt: 454.5 g/mol
InChI Key: QLZXQCIDILRCQO-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrazoline moiety in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione typically involves a multi-step process. One common method is the cycloaddition reaction of nitrilimines with aza-aurones, followed by subsequent reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazolines, and other functionalized derivatives .

Scientific Research Applications

3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione involves its interaction with various molecular targets. The pyrazoline moiety is known to interact with enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C31H22N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione

InChI

InChI=1S/C31H22N2O2/c34-29-25-18-10-11-19-26(25)30(35)31(29)28(23-14-6-2-7-15-23)27(21-20-22-12-4-1-5-13-22)32-33(31)24-16-8-3-9-17-24/h1-21,28H/b21-20+

InChI Key

QLZXQCIDILRCQO-QZQOTICOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Origin of Product

United States

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